(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride
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Overview
Description
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₉N·HCl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[3.1.1]heptane as the core structure.
Functionalization: The compound undergoes nitration to introduce the amine group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like tin (II) chloride or iron and hydrochloric acid .
Acid Addition: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is synthesized in controlled batch processes to ensure purity and consistency.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: Reduction reactions can convert the compound to amines or alcohols using reducing agents like lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides .
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, tin (II) chloride, and iron with hydrochloric acid.
Substitution: Alkyl halides, polar aprotic solvents, and heat.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic effects in neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride: is compared with similar compounds to highlight its uniqueness:
Bicyclo[3.1.1]heptane Derivatives: Similar compounds include other derivatives of bicyclo[3.1.1]heptane with different substituents.
Amine Hydrochlorides: Other amine hydrochlorides with varying structures and functional groups.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane derivatives
Other amine hydrochlorides
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Properties
IUPAC Name |
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXOKOZTJRHGKH-CGJXVAEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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